REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3]([NH2:5])=[O:4].C([O-])([O-])=O.[Cs+].[Cs+].Cl[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[N:16]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.CO.C(Cl)Cl>[CH3:1][C:2]([CH3:7])([CH3:6])[C:3]([NH:5][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[N:16]=1)=[O:4] |f:1.2.3,5.6.7.8.9,11.12|
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Name
|
|
Quantity
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18.08 g
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Type
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reactant
|
Smiles
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CC(C(=O)N)(C)C
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Name
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Cs2CO3
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Quantity
|
68.823 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
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Name
|
|
Quantity
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1.488 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
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1.88 g
|
Type
|
catalyst
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
|
Quantity
|
19.32 mL
|
Type
|
reactant
|
Smiles
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ClC1=NC(=CC=C1)OC
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Name
|
MeOH DCM
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Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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CO.C(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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in dry
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Type
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CUSTOM
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Details
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degassed 1,4-dioxane (800 ml) under argon
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Type
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CUSTOM
|
Details
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was sonicated for 0.25 h
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Duration
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0.25 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 24 h
|
Duration
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24 h
|
Type
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CUSTOM
|
Details
|
The mixture was evaporated
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Type
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ADDITION
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Details
|
treated with water (1 L)
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Type
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EXTRACTION
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Details
|
extracted 3×DCM (1 L
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organics were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
chromatographed (50-100% DCM/40-60 Petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)NC1=NC(=CC=C1)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 121.111 mmol | |
AMOUNT: MASS | 25.191 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |